Fellutanine

Descripción general

Descripción

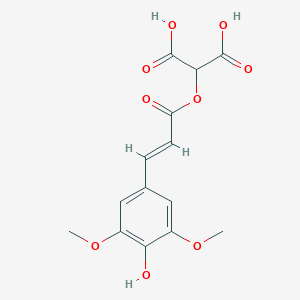

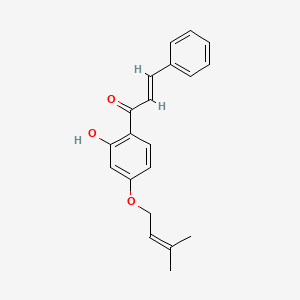

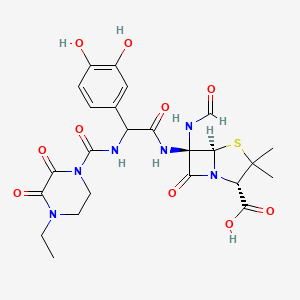

Fellutanine A, B, C, and D are bio-active diketopiperazine alkaloids isolated from the cultures of Penicillium fellutanum . They belong to a class of naturally occurring 2,5-diketopiperazines . Originally, they were thought to be based on the “trans” cyclic dipetide cyclo (L-Trp-D-Trp), but were later shown to be based on the “cis” cyclic dipetide cyclo (L-Trp-L-Trp) .

Synthesis Analysis

Fellutanines are reversely C2-prenylated derivatives of cyclo-L-Trp-L-Trp. Fellutanines B and C from Penicillium fellutanum are mono- and diprenylated derivatives with an intact diketopiperazine ring .

Molecular Structure Analysis

The molecular formula of this compound A is C22H20N4O2 . The average mass is 372.420 Da and the monoisotopic mass is 372.158630 Da .

Aplicaciones Científicas De Investigación

1. Antibacterial and Antifungal Activity

Fellutanine A, along with other compounds, was tested for antibacterial and antifungal activities. However, none of the tested compounds, including this compound A, exhibited either antibacterial (MIC > 256 μg/mL) or antifungal activities (MIC > 512 μg/mL) (Zin et al., 2016).

2. Nerve Growth Factor Synthesis and Secretion

Fellutamide A, a related compound to this compound, was found to be a potent enhancer of nerve growth factor (NGF) synthesis and secretion in vitro. This compound enhanced the production of NGF in various cell types. The mode of action was suggested to be different from known NGF inducers (Yamaguchi et al., 1993).

3. Proteasome Inhibition and NGF Synthesis

Fellutamide B, another compound related to this compound, has been shown to inhibit proteasome catalytic activity. This inhibition results in increased NGF gene transcription via a cis-acting element in the promoter. This discovery suggests a connection between proteasome inhibition and NGF production, indicating a potential strategy for developing neurotrophic agents (Hines et al., 2008).

4. Neurotrophic and Neurogenic Potential

Fellutamide B and its synthetic path intermediates showed neurotrophic and neurogenic potential both in vitro and in vivo. These compounds, including fellutamide B, stimulated neurite outgrowth in Neuro2a cells without affecting cell viability. Additionally, some intermediates demonstrated anxiolytic and antidepressant-like activity in a zebrafish model, indicating their potential in treating psychiatric disorders (Reddy et al., 2018).

Mecanismo De Acción

Fellutanine A, also known as this compound or this compound, is a bio-active diketopiperazine alkaloid isolated from the cultures of Penicillium fellutanum . This compound belongs to a class of naturally occurring 2,5-diketopiperazines .

Mode of Action

It is known that this compound a is derived from the same biosynthetic precursor, l-tryptophan . This suggests that this compound A might interact with its targets in a manner similar to other tryptophan-derived compounds.

Result of Action

Análisis Bioquímico

Biochemical Properties

Fellutanine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, which suggests its interaction with bacterial enzymes and proteins . The compound’s structure, consisting of piperazine-2,5-dione substituted by 1H-indol-3-ylmethyl groups at positions 3 and 6, allows it to form stable complexes with these biomolecules . These interactions are crucial for its antibacterial properties and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to induce cell death with apoptotic features and cell cycle arrest in leukemia cell lines such as Jurkat and Kasumi-1 . This indicates that this compound influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these cellular processes highlights its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound’s structure allows it to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . Additionally, its interaction with cellular proteins can result in the modulation of signaling pathways and gene expression, contributing to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial and anti-cancer activities . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its structure allows it to participate in reactions catalyzed by bacterial and cellular enzymes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its biological activities and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its interaction with cellular biomolecules and the modulation of cellular processes.

Propiedades

IUPAC Name |

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424930 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175414-35-4 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of fellutanine and its key physicochemical properties?

A1: this compound is a cyclic dipeptide characterized by a diketopiperazine core structure formed by the condensation of two tryptophan molecules.

- Spectroscopic Data: Detailed spectroscopic characterization, including 1D and 2D NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), has been instrumental in elucidating the structure of this compound and its derivatives. [, , ]

Q2: Which fungal species are known to produce this compound?

A2: this compound has been identified as a secondary metabolite in several fungal species, including:

- Penicillium piscarium [, ]

- Penicillium fellutanum []

- Neosartorya fischeri [, ]

- Aspergillus candidus []

Q3: Does the type of culture medium affect this compound production?

A: Research suggests that the production of this compound and related alkaloids can be influenced by the culture medium. For instance, Penicillium species have shown the ability to produce similar alkaloid profiles when grown on both wheat grain and a synthetic medium. []

Q4: Has this compound shown any promising biological activities?

A: While this compound itself has not been extensively studied for bioactivity, a related compound, this compound C, isolated from Penicillium setosum, exhibited significant cytotoxic activity against the human leukemia cell line Kasumi-1. [] This finding suggests potential anti-cancer properties within this class of compounds.

Q5: Are there any known enzymes involved in this compound biosynthesis?

A: Yes, a reverse prenyltransferase enzyme named CdpC2PT, isolated from Neosartorya fischeri, has been implicated in the biosynthesis of this compound. This enzyme catalyzes the reverse C2-prenylation of tryptophan-containing cyclic dipeptides, a crucial step in the proposed this compound biosynthetic pathway. [, ] Interestingly, CdpC2PT shows a distinct substrate preference compared to other known reverse C2-prenyltransferases, favoring substrates like (S)-benzodiazepinedinone and cyclo-L-Trp-L-Trp. [, ]

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Various chromatographic and spectroscopic methods are employed for the isolation, identification, and quantification of this compound. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separating this compound from other compounds in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)

![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)